molecular formula C18H14FN3O2 B11388631 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11388631
M. Wt: 323.3 g/mol
InChI Key: WIJQUVZACFJVDC-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a pyridazine ring, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide typically involves the reaction of 4-fluorobenzoyl chloride with 3-methylphenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyridazine derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of alcohol or amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, it may act as an inhibitor of specific kinases or proteases, thereby affecting cell signaling pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-fluorophenyl)-3-(3-methylphenyl)-1H-pyrazol-5-amine
  • 1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine
  • 1-(2-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazol-5-amine

Uniqueness

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide is unique due to its specific structural features, such as the presence of both fluorophenyl and methylphenyl groups, which contribute to its distinct chemical and biological properties

Properties

Molecular Formula

C18H14FN3O2

Molecular Weight

323.3 g/mol

IUPAC Name

1-(4-fluorophenyl)-N-(3-methylphenyl)-4-oxopyridazine-3-carboxamide

InChI

InChI=1S/C18H14FN3O2/c1-12-3-2-4-14(11-12)20-18(24)17-16(23)9-10-22(21-17)15-7-5-13(19)6-8-15/h2-11H,1H3,(H,20,24)

InChI Key

WIJQUVZACFJVDC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NN(C=CC2=O)C3=CC=C(C=C3)F

Origin of Product

United States

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